
中心粒酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
Centrinone exhibits more than 1000-fold selectivity for Plk4 over Aurora A/B and does not affect cellular Aurora A or B substrate phosphorylation at concentrations that deplete centrosomes . Centrinone treatment of HeLa human cervical carcinoma cells leads to a progressive reduction in foci containing centriolar and pericentriolar material markers at each round of cell division, until most cells lack centrioles and centrosomes .科学研究应用
Inhibition of Polo-like kinase 4 (Plk4)
Centrinone is a reversible inhibitor of Polo-like kinase 4 (Plk4), a serine-threonine protein kinase that initiates centriole assembly . This inhibition leads to centrosome depletion in human and other vertebrate cells . This application is crucial for investigating the importance of centrosomes in the proliferation of normal and cancer cells .
Centriole Depletion
Centrinone treatment can cause centriole depletion in cells . This is significant because extra centrosomes are a common feature of cancer cells . Therefore, the ability to deplete centrioles can provide valuable insights into the role of centrosomes in cancer cell proliferation .
Investigation of Senescence-like G1 State
Centrosome loss due to Centrinone treatment can irreversibly arrest normal cells in a senescence-like G1 state . This state is achieved through a p53-dependent mechanism that is independent of DNA damage, stress, Hippo signaling, extended mitotic duration, or segregation errors . This application is important for understanding the cellular mechanisms underlying senescence .
Study of Cancer Cell Proliferation
Interestingly, cancer cell lines with normal or amplified centrosome numbers can proliferate indefinitely after centrosome loss . This suggests that cells with cancer-associated mutations fundamentally differ from normal cells in their response to centrosome loss .
Centriole-independent Mitotic Spindle Assembly
Centrinone can be used in conjunction with PCNT and CDK5RAP2 inhibition to study the relative contributions of centrioles and the PCM matrix to spindle assembly in human cells . This is significant because the PCM matrix can self-organize independently of centrioles to generate microtubules for spindle assembly .
Investigation of Leukemiagenesis
The effects of Centrinone on the biological behaviors of Acute Myeloid Leukemia (AML) cell lines have been studied . This includes investigating the effects of Centrinone on cell proliferation, apoptosis, cell cycle, and colony formation . This application is crucial for understanding the roles and mechanisms of PLK4 in the leukemiagenesis of AML .
作用机制
Target of Action
Centrinone is a selective and reversible inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine-threonine protein kinase that initiates centriole assembly . Centrioles are ancient organelles that build centrosomes, the major microtubule-organizing centers of animal cells .
Mode of Action
Centrinone interacts with PLK4, inhibiting its activity and thereby preventing centriole assembly . This interaction leads to centrosome depletion in human and other vertebrate cells . The inhibition of PLK4 activity by Centrinone is dose-dependent, with PLK4 cellular mobility decreasing as Centrinone concentration increases .
Biochemical Pathways
The primary biochemical pathway affected by Centrinone is the centriole duplication pathway. By inhibiting PLK4, Centrinone prevents the assembly of new centrioles . This leads to a decrease in centrosome numbers, which can have downstream effects on cell division and proliferation .
Pharmacokinetics
It is known that centrinone is a small molecule inhibitor, which typically have good bioavailability and can easily penetrate cell membranes to reach their targets .
Result of Action
The inhibition of PLK4 by Centrinone results in centrosome depletion, which can have various effects depending on the cell type. In normal cells, centrosome loss irreversibly arrests cells in a senescence-like G1 state by a p53-dependent mechanism . In contrast, certain cancer cell lines can continue to proliferate after centrosome loss . Additionally, Centrinone has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells in a dose- and time-dependent manner .
Action Environment
The action of Centrinone can be influenced by various environmental factors. For example, the presence of certain genetic mutations can affect the sensitivity of cells to Centrinone . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell cycle, can also influence the efficacy and stability of Centrinone .
安全和危害
未来方向
Centrinone plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Continued detailed exploration of available and next-generation PLK4 inhibitors may provide a new dimension for novel cancer therapeutics following successful clinical trials .
属性
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Centrinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

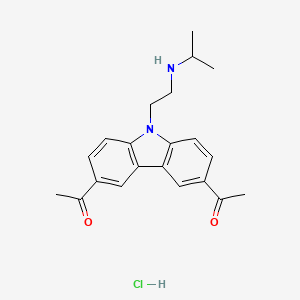
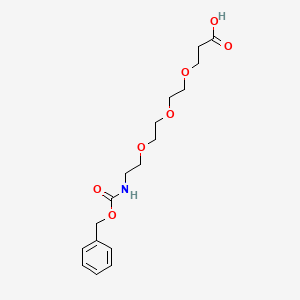
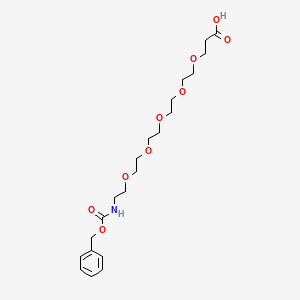
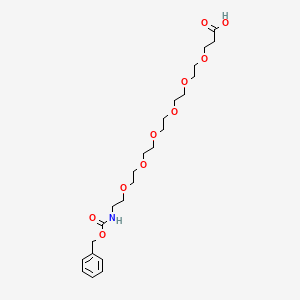
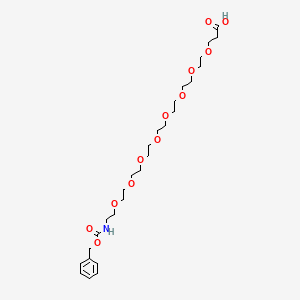
![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)


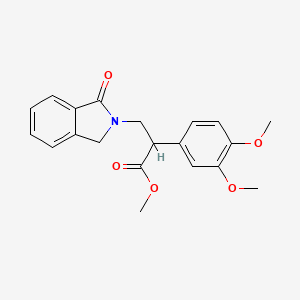


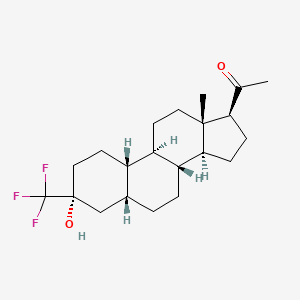
![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)